![molecular formula C12H13N3O B2411762 8,9,10,11-テトラヒドロピリド[2',3':4,5]ピリミド[1,2-a]アゼピン-5(7H)-オン CAS No. 4430-83-5](/img/structure/B2411762.png)
8,9,10,11-テトラヒドロピリド[2',3':4,5]ピリミド[1,2-a]アゼピン-5(7H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9,10,11-tetrahydropyrido[2’,3’:4,5]pyrimido[1,2-a]azepin-5(7H)-one is a heterocyclic compound that features a fused ring system combining pyridine, pyrimidine, and azepine moieties
科学的研究の応用
8,9,10,11-tetrahydropyrido[2’,3’:4,5]pyrimido[1,2-a]azepin-5(7H)-one has several scientific research applications:
Chemistry: The compound is studied for its unique electronic and structural properties, making it a candidate for developing new materials and catalysts.
Biology: Its potential biological activity is explored, particularly in the context of enzyme inhibition and receptor binding.
Industry: It may be used in the development of advanced materials with specific electronic or mechanical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-tetrahydropyrido[2’,3’:4,5]pyrimido[1,2-a]azepin-5(7H)-one typically involves the intramolecular condensation of appropriately substituted hydroquinones. For instance, 2,5-bis-(3-aminopropyl)hydroquinones can undergo intramolecular condensation in neutral or slightly alkaline aqueous solution in air to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
8,9,10,11-tetrahydropyrido[2’,3’:4,5]pyrimido[1,2-a]azepin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring system are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone-like structures, while reduction could produce dihydro derivatives.
作用機序
The mechanism of action of 8,9,10,11-tetrahydropyrido[2’,3’:4,5]pyrimido[1,2-a]azepin-5(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tetrahydropyrido[3,4-d]pyrimidines: These compounds share a similar fused ring system and are studied for their potential as HPK1 inhibitors for treating cancer and inflammatory diseases.
Tetrahydro-1H-pyrido-[4,3-b]indoles: These derivatives are explored for their anti-tumor activity and have shown promising results in preclinical studies.
Uniqueness
8,9,10,11-tetrahydropyrido[2’,3’:4,5]pyrimido[1,2-a]azepin-5(7H)-one is unique due to its specific ring fusion pattern and the resulting electronic properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1,7,9-triazatricyclo[8.5.0.03,8]pentadeca-3(8),4,6,9-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12-9-5-4-7-13-11(9)14-10-6-2-1-3-8-15(10)12/h4-5,7H,1-3,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCLDTSXPWMLHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC=N3)C(=O)N2CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
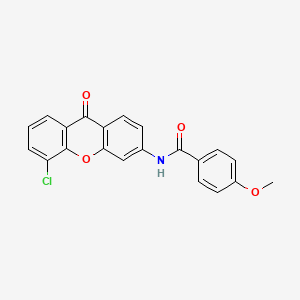
![2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2411683.png)
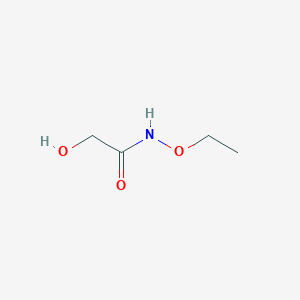
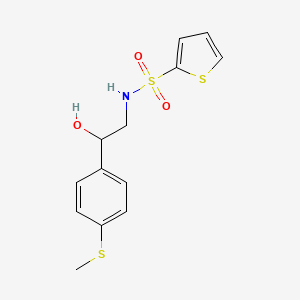
![1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2411689.png)
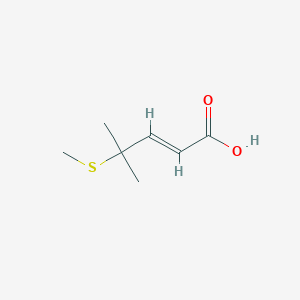
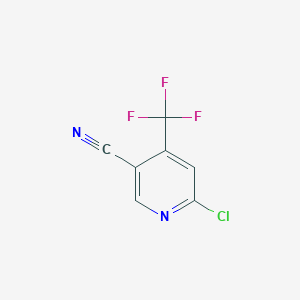
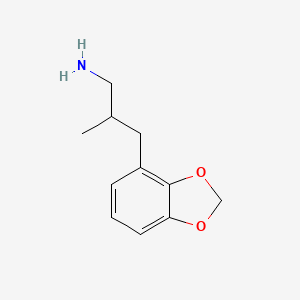
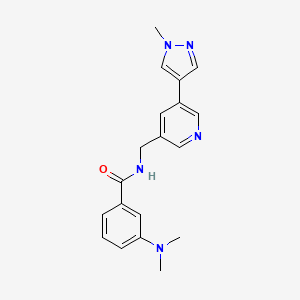
![N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2411696.png)
![3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2411697.png)
![N-(3-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2411699.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2411700.png)
![N-(2-fluorophenyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2411701.png)
